
Glycerol 1-phosphate
説明
Poly(glycerol phosphate) anion is a polyanionic polymer obtained by global deprotonation of the phosphate OH groups of poly(glycerol phosphate). It has a role as a bacterial metabolite. It is a polyanionic polymer and an organophosphate oxoanion. It is a conjugate base of a poly(glycerol phosphate) macromolecule.
科学的研究の応用
Glycerol 1-Phosphate in Plant Immunity
Glycerol 1-phosphate (G1P) is notably involved in plant immunity. It serves as an inducer of systemic acquired resistance (SAR) in plants, protecting them from secondary infections. This was demonstrated through studies on genetic mutants defective in G1P biosynthesis, which could not induce SAR but were rescued when G1P was supplied exogenously. These findings highlight G1P's critical role in plant immune responses and its potential in agricultural applications for enhancing disease resistance in crops (Chanda et al., 2011).
Enzymatic Synthesis from Crude Glycerol
In a groundbreaking study, researchers developed a method for the enzymatic phosphorylation of glycerol to produce rac-glycerol-1-phosphate from crude glycerol, a byproduct of biodiesel production. This approach utilized acid phosphatases and demonstrated a simple, cost-effective method for producing G1P with reasonable purity, offering a sustainable route for valorizing glycerol waste (Tasnádi et al., 2020).
Glycerol 1-Phosphate in Microbial Metabolism
Glycerol 1-phosphate plays a significant role in microbial metabolism, particularly in lactic acid bacteria (LAB). It is a substrate in phospholipid biosynthesis and is involved in the synthesis of glycerophospholipids from G3P. This function is crucial for LAB, as glycerophospholipids are essential components of their cellular structure and metabolism (Doi, 2019).
Disease Resistance in Theobroma Cacao
G1P, through its derivative glycerol-3-phosphate (G3P), has been implicated in enhancing disease resistance in Theobroma cacao. The exogenous application of glycerol to cacao leaves increased G3P levels and stimulated the plant's defense response, resulting in decreased lesion formation by pathogens. This study suggests potential agricultural applications of G1P in improving crop resilience to diseases (Zhang et al., 2015).
G1P and Systemic Immunity in Soybean
In soybean, G1P-derived foliar immunity is activated in response to interactions with nitrogen-fixing bacteria. This study demonstrates G1P's essential role in excluding non-desirable root-nodulating bacteria and associated foliar pathogen immunity in soybean, indicating a complex signaling mechanism involving G1P in plant-microbe interactions (Shine et al., 2019).
G1P in Resistance to Fungal Pathogens
G1P levels in plants are associated with defense against fungal pathogens like Colletotrichum higginsianum. Studies show that alterations in G1P levels correlate with changes in plant resistance, suggesting G1P's role in plant defense against hemibiotrophic fungal infections (Chanda et al., 2008).
特性
IUPAC Name |
2,3-dihydroxypropyl phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9O6P/c4-1-3(5)2-9-10(6,7)8/h3-5H,1-2H2,(H2,6,7,8)/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUCVROLDVIAJX-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(COP(=O)([O-])[O-])O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7O6P-2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.06 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glycerol 1-phosphate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



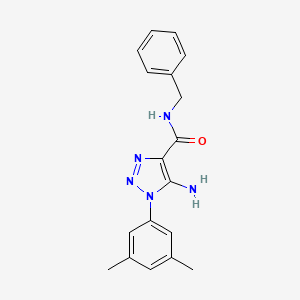
![(1,2-Dimethyl-3-imidazo[1,2-a]pyridin-4-iumyl)-diphenyl-sulfanylidenephosphorane](/img/structure/B1228730.png)

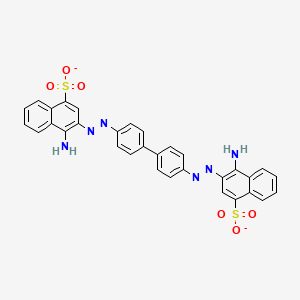
![[4-(2,3-Dimethylphenyl)-1-piperazinyl]-[5-[(4-methoxyphenyl)sulfonylmethyl]-2-furanyl]methanone](/img/structure/B1228735.png)
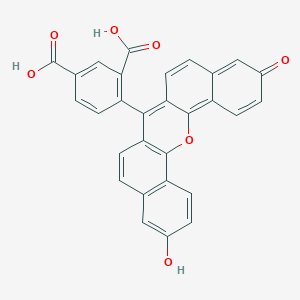
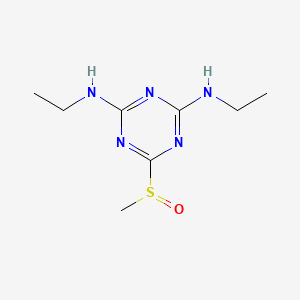

![N-[1-[(2,6-dimethylanilino)-oxomethyl]cyclopentyl]-N-(phenylmethyl)-4-(1-tetrazolyl)benzamide](/img/structure/B1228747.png)
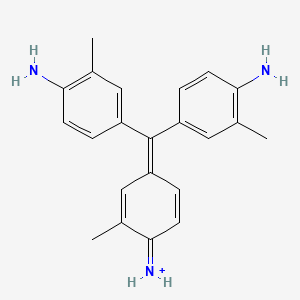
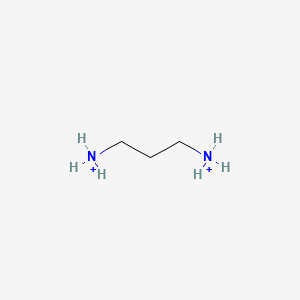
![4-(4-chlorophenyl)-3-[2-(4-methylphenyl)cyclopropyl]-1H-1,2,4-triazole-5-thione](/img/structure/B1228755.png)
![5-[(2-Methylphenoxy)methyl]-3-[(4-methyl-1-piperidinyl)methyl]-2-oxazolidinone](/img/structure/B1228757.png)
![3-butan-2-yl-1-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-1-(2-phenylethyl)thiourea](/img/structure/B1228758.png)